N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide
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Overview
Description
N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with imidazo[2,1-b][1,3]thiazole and thiazole moieties, making it a subject of study for its chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-b][1,3]thiazole and thiazole intermediates, which are then coupled with piperazine derivatives under specific conditions. Common reagents used in these reactions include various halogenating agents, bases, and solvents like dimethylformamide (DMF) and dichloromethane (DCM). The final step often involves the formation of the carboxamide group through amidation reactions using reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For instance, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide: shares structural similarities with other piperazine derivatives and thiazole-containing compounds.
Uniqueness
- The unique combination of imidazo[2,1-b][1,3]thiazole and thiazole moieties in this compound distinguishes it from other similar compounds. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4-(1,3-thiazol-4-ylmethyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6OS2/c22-14(16-7-12-9-21-5-6-24-15(21)18-12)20-3-1-19(2-4-20)8-13-10-23-11-17-13/h5-6,9-11H,1-4,7-8H2,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIBPLAGNAPNNHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC=N2)C(=O)NCC3=CN4C=CSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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